molecular formula C19H24BrNO5S2 B001009 Tiotropium bromide hydrate

Tiotropium bromide hydrate

Cat. No.: B001009
M. Wt: 490.4 g/mol
InChI Key: MQLXPRBEAHBZTK-KFEMZTBUSA-M
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Mechanism of Action

Tiotropium bromide hydrate, also known as Spiriva or Tiotropium bromide monohydrate, is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma .

Target of Action

Tiotropium primarily targets the M3 muscarinic receptors located in the airways . These receptors play a crucial role in the contraction and relaxation of smooth muscle in the airways, thereby controlling the airflow to the lungs .

Mode of Action

Tiotropium acts as an antimuscarinic bronchodilator . It binds to the M3 muscarinic receptors in the airways, blocking the action of acetylcholine, a neurotransmitter that causes muscle contraction. This action results in the relaxation of smooth muscle and bronchodilation, i.e., widening of the airways .

Biochemical Pathways

The primary biochemical pathway affected by Tiotropium is the muscarinic acetylcholine receptor signaling pathway . By blocking the M3 muscarinic receptors, Tiotropium inhibits the contraction of the airway smooth muscle, thus enhancing airflow to the lungs .

Pharmacokinetics

Tiotropium has a bioavailability of 19.5% upon inhalation . It is metabolized in the liver, with 25% of the metabolism occurring via the CYP2D6 and CYP3A4 enzymes . The elimination half-life of Tiotropium is approximately 5-6 days, and it is excreted via the kidneys .

Result of Action

The molecular and cellular effects of Tiotropium’s action include smooth muscle relaxation and bronchodilation . These effects result in improved airflow to the lungs, reducing symptoms of COPD and asthma such as shortness of breath .

Action Environment

The action, efficacy, and stability of Tiotropium can be influenced by various environmental factors. For instance, the presence of other medications can affect Tiotropium’s metabolism. For example, Chloroquine can decrease the metabolism of Tiotropium, potentially resulting in a higher serum level . Furthermore, patient-specific factors such as genetic variations in the CYP2D6 and CYP3A4 enzymes can also influence the pharmacokinetics and hence the efficacy of Tiotropium .

Biochemical Analysis

Biochemical Properties

Tiotropium Bromide Hydrate acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation . It is more specific for the subset of muscarinic receptors commonly found in the lungs than ipratropium .

Cellular Effects

This compound has been shown to significantly improve lung function, health-related quality of life, and exercise endurance, and reduce dyspnea, lung hyperinflation, exacerbations, and use of rescue medication compared with placebo or active comparators .

Molecular Mechanism

The molecular mechanism of this compound involves blocking acetylcholine action on smooth muscle . This action leads to smooth muscle relaxation and bronchodilation, which are critical in the management of COPD and asthma .

Temporal Effects in Laboratory Settings

In short- and long-term randomized, controlled clinical trials of this compound in patients with COPD, it was found to be safe and significantly improved lung function .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models were not found, a study showed that combined treatment with low doses of Tiotropium and ciclesonide inhibits airway inflammation and remodeling in a guinea pig model of chronic asthma .

Metabolic Pathways

This compound is metabolized in the liver, with 25% of the metabolism being dependent on CYP2D6 and CYP3A4 .

Transport and Distribution

It is known that it is used by inhalation through the mouth, and its onset typically begins within half an hour and lasts for 24 hours .

Subcellular Localization

Given its mechanism of action on M3 muscarinic receptors located in the airways, it can be inferred that it localizes to the cell membrane where these receptors are typically found .

Chemical Reactions Analysis

Types of Reactions: Tiotropium bromide monohydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced under specific conditions, leading to the formation of oxidized derivatives.

    Substitution: The bromide ion in tiotropium bromide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Properties

IUPAC Name

[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLXPRBEAHBZTK-KFEMZTBUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904820
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139404-48-1, 411207-31-3
Record name Tiotropium bromide hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotropium bromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIOTROPIUM BROMIDE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tiotropium bromide monohydrate interact with its target and what are the downstream effects?

A1: Tiotropium bromide monohydrate acts as a long-acting muscarinic antagonist, primarily targeting the M3 muscarinic receptors found in the bronchial smooth muscles. [] By blocking the binding of acetylcholine to these receptors, Tiotropium bromide monohydrate inhibits bronchoconstriction, leading to bronchodilation. [] This results in improved airflow and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD). [, ]

Q2: What is the molecular formula and weight of Tiotropium bromide monohydrate?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that Tiotropium bromide can exist in different crystalline modifications, including a monohydrate form. [] A search of publicly available chemical databases would provide the exact molecular formula and weight.

Q3: What is known about the stability of Tiotropium bromide monohydrate in pressurized metered-dose inhalers (pMDIs)?

A3: Research suggests that Tiotropium bromide has low solubility in hydrofluoroalkane (HFA) propellants commonly used in pMDIs. [] The addition of secondary particulates, such as L-leucine or lactose, can improve the aerosol characteristics and through-life performance of Tiotropium bromide in pMDI formulations. []

Q4: What are the advantages of the Respimat Soft Mist Inhaler (SMI) for delivering Tiotropium bromide compared to traditional pMDIs?

A5: The Respimat SMI is a propellant-free inhaler that generates a fine aerosol mist, potentially leading to improved lung deposition compared to some pMDIs. [, , ] Studies using the Anderson Cascade Impactor indicate a high percentage of inhaled Tiotropium bromide reaching the lungs with the Respimat SMI. []

Q5: How does the addition of a facemask affect drug delivery with the Respimat SMI?

A6: In vitro studies using an 8-stage Andersen cascade impactor reveal that while the addition of a facemask with an ODAPT adapter to the Respimat SMI can lead to some drug loss within the add-ons, the fine particle fraction remains comparable to that without the add-ons. []

Q6: What is the clinical efficacy of Tiotropium bromide in treating COPD patients with different disease severity?

A7: Clinical trials, including the RUSSE study, demonstrate that Tiotropium bromide provides significant improvements in lung function parameters like FEV1 and FVC in COPD patients across all severities. [] This indicates the efficacy of Tiotropium bromide in managing COPD regardless of disease progression.

Q7: Has the combination of Tiotropium bromide with other COPD medications been investigated?

A8: Several studies have explored the effects of combining Tiotropium bromide with other COPD treatments. For example, combining Tiotropium bromide with Salmeterol/Fluticasone Propionate has been shown to improve lung function, inspiratory capacity, and blood gas indices in COPD patients, leading to better quality of life. []

Q8: Are there any studies examining the long-term effects of Tiotropium bromide treatment in COPD patients?

A9: A long-term (9 months) study on patients with stage II and III COPD revealed that treatment with Tiotropium bromide led to improvement in clinical symptoms, lung function, arterial oxygen saturation, and exercise capacity. [] These findings highlight the potential benefits of long-term Tiotropium bromide use in managing COPD.

Q9: Is Tiotropium bromide considered a cost-effective treatment option for COPD?

A11: Pharmacoeconomic analyses suggest that Tiotropium bromide treatment for COPD, even from the early stages (GOLD II), offers good value for money. [] While the initial cost of Tiotropium bromide might be higher than some alternatives, its long-term benefits in terms of improved quality of life, reduced exacerbations, and lower hospitalization rates can contribute to overall cost savings.

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